5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one
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Overview
Description
The compound with the identifier 5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one is a chemical entity with unique properties and potential applications in various fields. This compound is of interest due to its specific molecular structure and reactivity, which make it suitable for a range of scientific and industrial applications.
Preparation Methods
The synthesis of 5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one involves specific synthetic routes and reaction conditions. The preparation methods can vary, but typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but can include a range of derivatives with different functional groups.
Scientific Research Applications
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may have potential applications in the study of biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, this compound may be used in the production of materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share certain structural features or reactivity patterns, but this compound may have distinct properties that make it particularly suitable for specific applications. Some similar compounds include those with related functional groups or similar molecular frameworks.
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(5-amino-1-phenylpyrazol-4-yl)-1,2-dihydro-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c12-9-8(10-14-11(18)16-15-10)6-13-17(9)7-4-2-1-3-5-7/h1-6H,12H2,(H2,14,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPTVTSKVAEQMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NC(=O)NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=NC(=O)NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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